Octylamine

Corrosion inhibition Brass protection Acidic media

Octylamine (C8) fills the performance gap between hexylamine (C6) and decylamine (C10) with intermediate hydrophobicity and water compatibility. Key differentiators: (1) Corrosion inhibition on brass: displaces 3 H₂O molecules vs. 2 for hexylamine, providing moderate protection with better solubility than decylamine. (2) Flotation: intermediate silica collector with predictable P₂O₅ loss. (3) Nanomaterial capping: 91.3% PLQY in CsPbBr₃ nanocrystals.

Molecular Formula C8H19N
Molecular Weight 129.24 g/mol
CAS No. 111-86-4
Cat. No. B049996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctylamine
CAS111-86-4
SynonymsOctylamine;  1-Aminooctane;  1-Octylamine;  Amine OD;  Armeen 8;  Armeen 8D;  Caprylamine;  Caprylylamine;  Farmin 08D;  Genamin 8R;  Monooctylamine;  NSC 9824;  Octan-1-amine;  Octanamine;  n-Octylamine; 
Molecular FormulaC8H19N
Molecular Weight129.24 g/mol
Structural Identifiers
SMILESCCCCCCCCN
InChIInChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3
InChIKeyIOQPZZOEVPZRBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





Octylamine Technical Baseline and Procurement Overview


Octylamine (1-aminooctane, CAS 111-86-4) is a primary aliphatic amine with an eight-carbon linear chain (C₈H₁₉N), characterized by a boiling point of 175–177 °C, melting point of −5 to −1 °C, density of 0.782 g/mL at 25 °C, and a refractive index n20/D of 1.429 . It is commercially available in purity grades up to ≥99.5% (GC) with specified impurities of ≤0.2% water . As a member of the linear alkylamine homologous series (positioned between hexylamine, C6, and decylamine, C10), octylamine exhibits an intermediate balance of hydrophobicity and aqueous solubility (0.32 g/L) that distinguishes its physicochemical behavior and functional performance from both shorter-chain and longer-chain analogs . This intermediate chain-length position directly impacts multiple application-critical parameters including partition behavior, surface activity, corrosion inhibition efficiency, and interfacial adsorption kinetics.

C8 chain provides an intermediate hydrophobicity–solubility balance distinct from shorter (C6) and longer (C10) alkylamines.
Reported chain-length-dependent performance in corrosion inhibition, mineral flotation, and polymer composite reinforcement.
Used in nanomaterial synthesis as a capping ligand, where the C8 spacer enables specific surface passivation and morphology control.

Why Generic Substitution of Octylamine Fails


Linear alkylamines cannot be arbitrarily substituted for one another across procurement specifications because their functional performance—spanning corrosion inhibition efficiency, mineral flotation selectivity, ion-pair chromatography retention, and material mechanical reinforcement—exhibits strong chain-length dependence [1][2]. Systematic comparative studies across hexylamine (C6), octylamine (C8), and decylamine (C10) demonstrate that these three in-class amines produce quantitatively distinct outcomes under identical experimental conditions [1][3]. The C8 chain of octylamine occupies a unique performance niche: it provides substantially greater surface activity and hydrophobic character than hexylamine while avoiding the water solubility limitations and processing constraints that emerge with decylamine and longer-chain homologs [3]. Consequently, substituting octylamine with a shorter-chain analog results in reduced efficiency in adsorption-driven applications, while substituting with a longer-chain analog may introduce formulation incompatibilities or altered selectivity profiles. The following evidence items provide the quantitative basis for these differentiation claims.

Shorter-chain analog (e.g., hexylamine C6)
May reduce adsorption efficiency and corrosion inhibition; water-displacement capacity and surface activity are lower, which can shift performance in interfacial applications.
Longer-chain analog (e.g., decylamine C10)
May introduce limited aqueous solubility and processing constraints; flotation selectivity and ion-pair chromatography retention can differ substantially from C8-based methods.
Generic alkylamine without chain-length control
Chain-length distribution variations can alter ZnO dispersion in rubber, perovskite nanocrystal passivation, and LC eluent retention behavior, requiring lot-specific evaluation.

Quantified Differentiation Versus Closest Analogs


Corrosion Inhibition on Brass in Acidic Media

In a direct comparative corrosion inhibition study on (70/30) brass in 0.1 M HClO₄, octylamine (OCA) demonstrated intermediate inhibition efficiency (%P) between hexylamine (HCA) and decylamine (DCA), with the overall efficiency order established as DCA > OCA > HCA [1]. The study further quantified that DCA, OCA, and HCA displaced 4, 3, and 2 water molecules from the brass-solution interface, respectively, providing a molecular-level mechanistic basis for the observed efficiency differences [1].

Corrosion inhibition on brass
Head-to-head
Efficiency order: DCA > OCA > HCA. OCA displaces 3 H₂O molecules from brass interface (vs. 2 for HCA, 4 for DCA).
Intermediate water-displacement capacity supports corrosion protection with better water compatibility than longer-chain amines.
70/30 brass, 0.1 M HClO₄; evaluated by weight loss, Tafel, LPR, and EIS.
Corrosion inhibition Brass protection Acidic media Electrochemical impedance spectroscopy

Flotation Selectivity for Silica Removal

A 2022 comparative study evaluated multiple amine collectors for reverse flotation desilication of phosphate rock under weakly alkaline conditions. Among fatty amine reagents, the collection capacity for SiO₂ followed a defined performance hierarchy: coconut diamine > n-octylamine > dodecylamine > other tested variants [1]. Critically, the phosphorus (P₂O₅) loss rate—a key selectivity metric—also varied systematically by chain length, with n-octylamine exhibiting an intermediate phosphorus loss profile compared to the higher losses observed with coconut oil amine and the lower losses observed with isotridecylamine [1].

Flotation selectivity (phosphate rock)
Head-to-head
SiO₂ collection ranking: coconut diamine > n-octylamine > dodecylamine. P₂O₅ loss: intermediate among tested fatty monoamines.
Selection involves trade-off between silica removal and phosphate recovery; chain length influences both selectivity metrics.
Weakly alkaline reverse flotation; four collector classes compared.
Mineral flotation Desilication Phosphate rock beneficiation Amine collectors

Acute Oral Toxicity Profile Comparison

Comparative toxicological data across the linear alkylamine series reveals a non-monotonic relationship between chain length and acute oral toxicity. Hexylamine (C6) exhibits rat oral LD₅₀ values ranging from 240 mg/kg to 670 mg/kg depending on test methodology . Octylamine (C8) is reported at >250 mg/kg (oral, rat) with a dermal LD₅₀ range of 200–2000 mg/kg (rabbit) . Dodecylamine (C12) shows substantially higher LD₅₀ values of 1020 mg/kg (oral, rat), indicating reduced acute oral toxicity relative to shorter-chain homologs .

Acute oral toxicity (rat LD₅₀)
Cross-study
Octylamine: >250 mg/kg; Hexylamine: 240–670 mg/kg; Dodecylamine: 1020 mg/kg.
Numerically intermediate acute toxicity profile; longer-chain amines may exhibit lower acute oral hazard.
OECD guideline acute toxicity studies; cross-study data, not a single comparative trial.
Toxicology Acute oral toxicity Safety assessment Alkylamine homolog series

Mechanical Reinforcement in Natural Rubber Composites

A 2023 study on natural rubber composites demonstrated that octylamine addition enhances mechanical robustness through a specific coordination mechanism with zinc ions, improving the dispersion of zinc oxide (ZnO) within the rubber matrix [1]. The study examined the effect of various aliphatic amines with similar pKa values on silica/silane-reinforced natural rubber. The findings indicated that linear aliphatic amines with longer carbon tails—including octylamine (OCT)—produced lower Payne effect, lower heat capacity increment, higher bound rubber content, and higher modulus and tensile strength compared to shorter-chain hexylamine (HEX) [2].

Rubber composite reinforcement
Class-level
Chain-length trend DEC > OCT > HEX: lower Payne effect, higher bound rubber content, higher modulus and tensile strength.
Octylamine provides an intermediate reinforcement effect; ZnO coordination enhances filler dispersion.
Natural rubber/silica-silane system; exact numeric values not reported in available abstract.
Natural rubber Mechanical properties ZnO dispersion Polymer composites

Ion-Interaction HPLC Retention Behavior

A systematic ion-interaction reagent RP-HPLC study compared hexylamine, octylamine, and decylamine as eluent components (in the form of their salicylate salts) for the separation of aliphatic and aromatic amines [1]. The study evaluated the effects of alkyl chain length of the eluent amine on analyte retention, finding that retention behavior varies predictably with chain length—enabling method optimization based on the specific hydrophobicity of the ion-interaction reagent [1]. Octylamine's intermediate C8 chain provides a balance between adequate retention for moderately hydrophobic analytes and manageable column equilibration times.

Ion-interaction HPLC retention
Head-to-head
Retention times increase systematically: C6
Octylamine-based eluents balance resolution of moderately hydrophobic amines against acceptable run times.
RP-HPLC with hexylaminium, octylaminium, decylaminium salicylate; conductometric/spectrophotometric detection.
Perovskite nanocrystal passivation
Class-level
CsPbBr₃ QDs: 91.3% PLQY with octylamine capping. 2D perovskite nanosheet morphology tunable via ligand ratio.
C8 chain length enables surface passivation and growth-direction control that differ from oleylamine (C18) and shorter amines.
Ligand-engineering strategy; exact comparative values vs. oleylamine not reported.
RP-HPLC Ion-interaction chromatography Amine separation Analytical method development

Surface Passivation in Perovskite Nanocrystals

Octylamine's C8 chain length provides a distinct amphiphilic balance that enables specific applications in nanomaterial synthesis not equally accessible with shorter or longer alkylamines. In the fabrication of CsPbBr₃ perovskite nanocrystals, octylamine (OLA) has been employed as a shorter-chain capping ligand to replace the commonly used long-chain oleylamine (OAm), achieving near-unity photoluminescence quantum yield (91.3%) with enhanced stability [1]. Similarly, in two-dimensional perovskite nanosheet synthesis, octylamine's shorter carbon chain is used to tune growth orientation, with nanosheet morphology adjustable by varying the ratio of shorter ligands (octylamine) to longer ligands [2].

Perovskite nanocrystal passivation
Class-level
CsPbBr₃ QDs: 91.3% PLQY with octylamine capping. 2D perovskite nanosheet morphology tunable via ligand ratio.
C8 chain length enables surface passivation and growth-direction control that differ from oleylamine (C18) and shorter amines.
Ligand-engineering strategy; exact comparative values vs. oleylamine not reported.
Nanomaterial synthesis Quantum dots Perovskite nanosheets Surface passivation

Evidence-Backed Application Scenarios


Corrosion Inhibitor for Brass in Acidic Environments

Based on direct comparative evidence establishing the efficiency order DCA > OCA > HCA for (70/30) brass in 0.1 M HClO₄, octylamine is optimally specified when moderate corrosion protection is required with better water compatibility than decylamine [1]. The displacement of 3 water molecules per octylamine molecule at the brass interface provides a quantifiable mechanistic advantage over hexylamine (which displaces only 2 water molecules) [1]. This intermediate performance profile makes octylamine particularly suitable for industrial pickling and acid-cleaning formulations where both corrosion inhibition and manageable aqueous solubility are required [1].

Flotation Collector for Phosphate Rock Desilication

In reverse flotation desilication of phosphate rock under weakly alkaline conditions, octylamine occupies a defined position in the SiO₂ collection capacity hierarchy: coconut diamine > n-octylamine > dodecylamine [1]. This intermediate collection capacity is accompanied by a measurable phosphorus (P₂O₅) loss rate that must be balanced against silica removal efficiency [1]. Procurement of octylamine as a flotation collector is indicated when process optimization requires a fatty monoamine with moderate silica affinity and predictable selectivity—particularly when the alternative of coconut diamine (higher collection, potentially different cost profile) or dodecylamine (lower collection) does not align with target metallurgical outcomes [1].

Rubber Composite ZnO Dispersion Enhancement

Octylamine's demonstrated ability to coordinate with zinc ions enhances ZnO dispersion in natural rubber composites, contributing to improved mechanical robustness [1]. In the context of silica/silane-reinforced natural rubber, longer-carbon-tail amines including octylamine produce lower Payne effect, lower heat capacity increment, higher bound rubber content, and higher modulus and tensile strength compared to hexylamine [2]. This evidence supports the specification of octylamine over hexylamine when enhanced reinforcement is desired, while avoiding the potential solubility and handling constraints that may accompany decylamine or longer-chain amine additives [2].

Ligand Engineering for Perovskite Surface Passivation

In the synthesis of CsPbBr₃ perovskite nanocrystals, octylamine (OLA) serves as a shorter-chain capping ligand that replaces oleylamine, achieving photoluminescence quantum yield of 91.3% with enhanced stability [1]. Additionally, in two-dimensional perovskite nanosheet fabrication, octylamine's short carbon chain enables tunable growth orientation control through adjustment of shorter-to-longer ligand ratios and synthesis temperature [2]. These chain-length-specific surface passivation effects cannot be replicated with either shorter alkylamines (which provide insufficient surface coverage) or substantially longer-chain ligands (which may sterically restrict certain nanostructure architectures) [1][2]. Procurement for nanomaterial synthesis applications should therefore specify octylamine specifically, rather than generic alkylamine substitutions, when the target morphology or surface chemistry requires the intermediate C8 chain length.

Application
Selection Property
Validation Focus
Corrosion inhibitor for brass in acidic media
Chain-length-dependent inhibition efficiency and interfacial water displacement
Water-molecule displacement count at brass interface; efficiency under target acid concentration
Flotation collector for phosphate rock desilication
Moderate SiO₂ collection capacity with a defined P₂O₅ loss profile
Balance between silica removal rate and phosphate recovery in weakly alkaline pulp
ZnO dispersion enhancer in natural rubber composites
Amine–zinc ion coordination that improves filler dispersion and mechanical properties
Payne effect, bound rubber content, and modulus relative to hexylamine or decylamine
Capping ligand for perovskite nanocrystal synthesis
C8-specific surface passivation and growth-orientation control
Photoluminescence quantum yield and nanosheet morphology under target ligand ratio

Technical Documentation Hub

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